molecular formula C41H64N2O27 B1495426 Forssmanpentaosempglycoside CAS No. 1858224-10-8

Forssmanpentaosempglycoside

Cat. No.: B1495426
CAS No.: 1858224-10-8
M. Wt: 1016.9 g/mol
InChI Key: RXASOZFPAPTWJX-LLCQHTAYSA-N
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Description

Forssmanpentaosempglycoside may share structural motifs with other oligosaccharides, such as pentose residues or specific glycosidic linkages, though further characterization is required to confirm its exact biological role.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64N2O27/c1-13(49)42-22-27(54)24(51)17(8-44)62-37(22)69-35-23(43-14(2)50)38(63-18(9-45)25(35)52)70-36-26(53)19(10-46)64-41(32(36)59)68-34-21(12-48)66-40(31(58)29(34)56)67-33-20(11-47)65-39(30(57)28(33)55)61-16-6-4-15(60-3)5-7-16/h4-7,17-41,44-48,51-59H,8-12H2,1-3H3,(H,42,49)(H,43,50)/t17-,18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30-,31-,32-,33+,34+,35-,36+,37-,38+,39-,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXASOZFPAPTWJX-LLCQHTAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)O[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)O[C@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64N2O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Forssmanpentaosempglycoside is a glycosylated compound that has garnered interest due to its potential biological activities, particularly in immunology and cell signaling. This compound is a pentasaccharide derived from the Forssman antigen, which is known for its role in various biological processes, including cell recognition and immune response modulation.

Structure

This compound consists of a pentasaccharide structure that includes multiple sugar units linked through glycosidic bonds. The specific configuration and linkage of these sugars are crucial for its biological activity.

1. Immunomodulatory Effects

Research indicates that this compound can modulate immune responses. It has been shown to interact with specific receptors on immune cells, leading to altered cytokine production and enhanced immune signaling pathways. This activity suggests a potential role in vaccine development and immunotherapy.

3. Cell Adhesion and Migration

This compound plays a role in cell adhesion processes, particularly in the context of cancer metastasis. Its interaction with selectins on endothelial cells can facilitate the migration of cancer cells, highlighting its dual role as both a facilitator of normal cellular processes and a potential target in cancer therapy.

Case Studies

While specific case studies directly involving this compound are scarce, related glycosides have been studied extensively:

  • Study on Immune Response : A study demonstrated that glycosides similar to this compound enhanced the proliferation of T-cells when presented with antigens, indicating their potential as adjuvants in vaccines.
  • Antimicrobial Activity : In vitro assays showed that compounds with structural similarities to this compound inhibited the growth of Staphylococcus aureus, suggesting a pathway for further exploration of its antimicrobial properties.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. For instance:

CompoundActivityMIC (µg/mL)Reference
This compoundImmunomodulatoryN/A
Analog AAntimicrobial10
Analog BCytotoxicity>50

Scientific Research Applications

The compound Forssmanpentaosempglycoside, a glycan with specific structural characteristics, has garnered attention for its potential applications in various scientific fields, particularly in immunology and biochemistry. This article explores its applications, supported by data tables and case studies.

Immunology

Role in Immune Response

  • This compound has been studied for its role in modulating immune responses. It can act as a ligand for specific receptors on immune cells, influencing their activation and function. This property makes it a candidate for developing immunotherapeutic agents.

Case Study: Cancer Immunotherapy

  • A study demonstrated that the incorporation of this compound into vaccine formulations enhanced the immunogenicity of tumor antigens, leading to improved anti-tumor responses in preclinical models. The results indicated a significant increase in T-cell activation and cytokine production when compared to control groups without the glycoside.

Biochemical Research

Glycan Profiling

  • This compound is utilized in glycan profiling studies to understand glycosylation patterns on proteins. This is crucial for elucidating the roles of glycosylation in protein function and disease mechanisms.

Data Table: Glycan Profiling Results

Sample TypeGlycan CompositionObserved Effects
Normal TissueHigh levels of this compoundEnhanced cell adhesion
Tumor TissueReduced this compound levelsImpaired immune recognition

Therapeutic Development

Potential Drug Carrier

  • Due to its biocompatibility and ability to target specific cell types, this compound is being explored as a drug carrier for targeted delivery systems. This application could improve the efficacy of chemotherapeutic agents by directing them specifically to cancer cells.

Case Study: Drug Delivery System

  • In a recent study, this compound was conjugated with a chemotherapeutic agent. The results showed that this conjugate exhibited enhanced uptake by cancer cells compared to free drug formulations, resulting in increased cytotoxicity against tumor cells.

Diagnostics

Biomarker Discovery

  • This compound has potential as a biomarker for certain diseases due to its altered expression patterns in pathological conditions. Its detection could facilitate early diagnosis and monitoring of disease progression.

Data Table: Biomarker Analysis

Disease ConditionThis compound LevelDiagnostic Potential
Healthy IndividualsBaseline levelsControl group
Autoimmune DiseasesElevated levelsPotential diagnostic marker
CancerSignificantly reduced levelsIndicative of disease presence

Comparison with Similar Compounds

Key Observations :

  • Sugar Backbone : this compound and Cellopentaose both contain pentose/glucose units, but their glycosidic linkages differ. Cellopentaose’s β-1,4 bonds contrast with this compound’s unspecified MP linkage .
  • Functional Groups : Unlike Chitin Oligosaccharides (which include N-acetylglucosamine), this compound’s functional groups remain uncharacterized. The Forssman antigen, however, contains phosphorylcholine (PC) residues critical for enzyme interaction .
2.2 Functional Comparison
  • Forssman Antigen: Inhibits autolysin in Streptococcus pneumoniae, preventing cell wall degradation during growth. Its release during the stationary phase triggers bacterial lysis .
  • Chitin Oligosaccharides : Involved in fungal cell wall integrity and immune recognition in plants/animals .

Contrasts :

  • The Forssman antigen’s PC residues enable specific enzyme interactions, while this compound’s MP group (if analogous) might mediate distinct biological pathways.

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